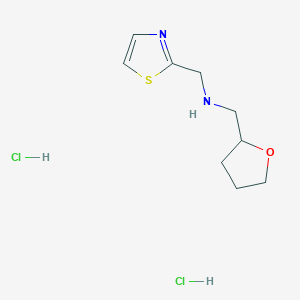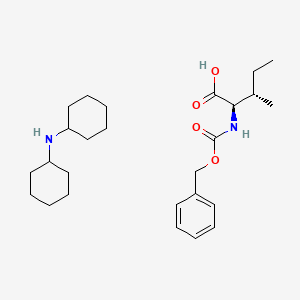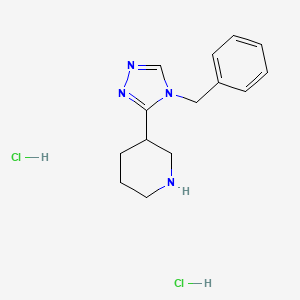![molecular formula C9H9NO2 B1397069 (2-Methylbenzo[d]oxazol-7-yl)methanol CAS No. 136663-42-8](/img/structure/B1397069.png)
(2-Methylbenzo[d]oxazol-7-yl)methanol
Descripción general
Descripción
“(2-Methylbenzo[d]oxazol-7-yl)methanol” is a chemical compound with the molecular formula C9H9NO2 . It is also known by its IUPAC name, (2-methyl-1,3-benzoxazol-7-yl)methanol .
Synthesis Analysis
The synthesis of benzoxazole derivatives, including “this compound”, has been a subject of research. A method to synthesize 2-methylbenzoxazoles directly from N-phenylacetamides catalyzed by Pd (OAc)2 in the presence of K2S2O8 and TfOH has been developed . The desired products were obtained in moderate to excellent yields. This approach provides a facile procedure to prepare benzoxazoles with available substrates .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: CC1=NC2=CC=CC(=C2O1)CO . This indicates that the molecule consists of a benzoxazole ring with a methyl group at the 2-position and a methanol group at the 7-position.Chemical Reactions Analysis
Benzoxazole derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 163.17 . It should be stored in a sealed container in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
- Methanol has been identified as a potential hydrogen source and C1 synthon, with applications in both chemical synthesis and energy technologies. RuCl3.xH2O has been used as a catalyst in the N-methylation of amines using methanol, demonstrating the effective utilization of simple alcohol in organic synthesis. This method has been applied to synthesize pharmaceutical agents like venlafaxine and imipramine via late-stage functionalization, indicating the importance of methanol in advanced N-methylation reactions (Sarki et al., 2021).
- A molybdenum(VI) complex with a thiazole-hydrazone ligand encapsulated in zeolite Y has shown to be an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This process demonstrates the role of encapsulation in enhancing the catalytic behavior of heterogeneous catalysts (Ghorbanloo & Maleki Alamooti, 2017).
Molecular Aggregation and Solvent Effects
- The solvent effects on molecular aggregation have been studied in organic solvent solutions. Fluorescence emission spectra of certain compounds have shown that their association with aggregation processes can be influenced by the solvent used. This indicates the potential application of these compounds in understanding solute-solvent and solvent-solvent interactions (Matwijczuk et al., 2016).
Antimicrobial Activity
- Novel benzofuran-based 1,2,3-triazoles have been synthesized and demonstrated high antimicrobial activity. This highlights the application of these compounds in developing new antimicrobial agents (Sunitha et al., 2017).
Synthesis of Novel Compounds
- Ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands have been developed for C-N bond formation using a hydrogen-borrowing strategy. These complexes are efficient catalysts and demonstrate the potential for the synthesis of complex molecules (Donthireddy et al., 2020).
- Microwave-assisted linear approaches have been used to synthesize benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support. This methodology allows for the creation of a diverse library of compounds and can be readily applied in various drug discovery programs (Chanda et al., 2012).
Mecanismo De Acción
Target of Action
Benzoxazole derivatives, which (2-methylbenzo[d]oxazol-7-yl)methanol is a part of, have been found to exhibit a wide spectrum of pharmacological activities . They have shown antimicrobial activity against various bacteria and fungi, and anticancer activity against human colorectal carcinoma (HCT116) cancer cell line .
Mode of Action
It’s worth noting that certain benzoxazole derivatives have been found to demonstrate inhibitory activity on glutamate-gated chloride channels (glucl), leading to the inhibition of pharyngeal pumping, motility, and egg or microfilaria release and a loss of host immunosuppression .
Biochemical Pathways
Benzoxazole derivatives have been associated with a wide range of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzoxazole derivatives have been found to exhibit antimicrobial and anticancer activities .
Análisis Bioquímico
Biochemical Properties
(2-Methylbenzo[d]oxazol-7-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzoxazole derivatives, including this compound, have been shown to exhibit antimicrobial activity by inhibiting the growth of Gram-positive and Gram-negative bacteria as well as fungal strains . The compound’s interaction with microbial enzymes disrupts their normal function, leading to cell death. Additionally, this compound has been studied for its potential anticancer activity, where it interacts with cancer cell proteins to inhibit their proliferation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to influence cell signaling pathways, leading to apoptosis or programmed cell death . It also affects gene expression by modulating the activity of transcription factors, thereby altering the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, which can lead to reduced energy production and cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . For example, the compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . This inhibition can lead to the disruption of signaling cascades that are essential for cell survival and proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, this compound can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and excretion . These metabolic processes can also influence the compound’s activity and toxicity, as metabolites may exhibit different biological properties compared to the parent compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, this compound can bind to plasma proteins, which facilitates its distribution throughout the body . The compound’s localization and accumulation in specific tissues can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, the compound may localize to the mitochondria, affecting cellular metabolism and energy production .
Propiedades
IUPAC Name |
(2-methyl-1,3-benzoxazol-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-10-8-4-2-3-7(5-11)9(8)12-6/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKPCOPAVMDDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729402 | |
| Record name | (2-Methyl-1,3-benzoxazol-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136663-42-8 | |
| Record name | (2-Methyl-1,3-benzoxazol-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-methyl-1,3-benzoxazol-7-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1396987.png)
![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/structure/B1396988.png)

![tert-butyl 3-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1396990.png)
![7-Chlorothieno[3,2-b]pyridine oxalate](/img/structure/B1396991.png)
![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide](/img/structure/B1396992.png)


![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride](/img/structure/B1397000.png)
![4-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397003.png)
![2-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397004.png)
![([4-(2-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1397005.png)
![4-{[4-(Pyrrolidin-1-ylcarbonyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1397008.png)